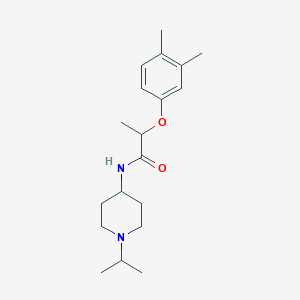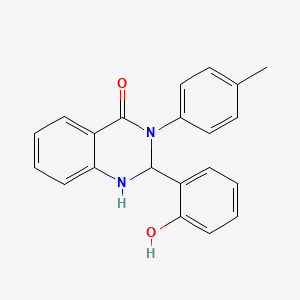
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride, also known as Pyrazol-5-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which are widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the immune system by increasing the production of cytokines, which are involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is its broad spectrum of activity against various cancer cell lines and other pathogens. It is also relatively easy to synthesize and modify, making it a versatile compound for medicinal chemistry. However, one of the main limitations of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine, including:
1. Further optimization of its chemical structure to improve its solubility and bioavailability in vivo.
2. Investigation of its potential applications in other fields, such as materials science and catalysis.
3. Development of more efficient and scalable synthesis methods for 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine and its derivatives.
4. Investigation of its potential synergistic effects with other anticancer drugs and antibiotics.
5. Investigation of its mechanism of action and its interactions with various cellular targets.
In conclusion, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved efficacy and bioavailability.
Méthodes De Synthèse
The synthesis of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine involves the reaction between 4-nitrobenzaldehyde and phenylhydrazine, followed by reduction with sodium dithionite. The resulting product is then treated with 4-aminophenylamine to obtain the final product, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine dihydrochloride.
Applications De Recherche Scientifique
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Propriétés
IUPAC Name |
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.2ClH/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13;;/h1-10H,16-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESDFFFZSGIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5285901 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

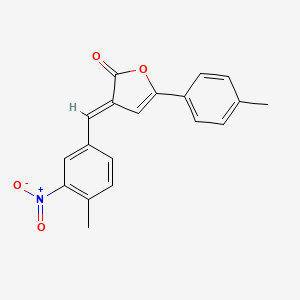
![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
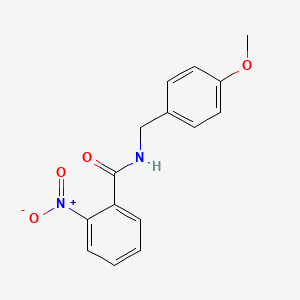
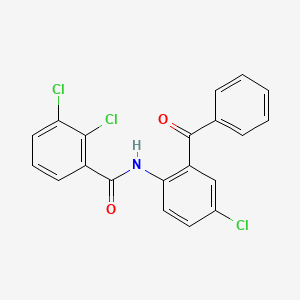
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
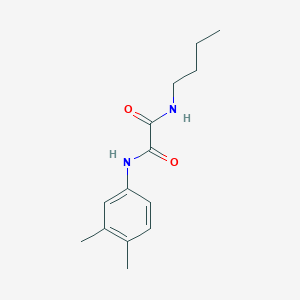
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)
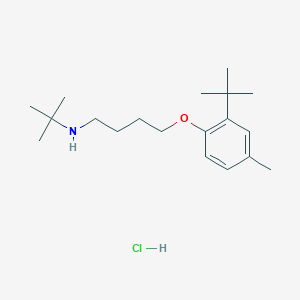

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
